molecular formula C16H23ClO2 B14629379 Benzoyl chloride, 4-(nonyloxy)- CAS No. 55768-36-0

Benzoyl chloride, 4-(nonyloxy)-

Cat. No.: B14629379
CAS No.: 55768-36-0
M. Wt: 282.80 g/mol
InChI Key: YGIQRZYCGUKJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoyl chloride, 4-(nonyloxy)- (CAS: Not explicitly provided in evidence) is a substituted benzoyl chloride derivative featuring a nonyloxy (C₉H₁₉O) group at the para position of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of hydrazine derivatives (e.g., N,N’-bis(4-n-nonyloxybenzoyl) hydrazine) and functionalized amides . Its synthesis involves the reaction of 4-(n-nonyloxy)benzoic acid with oxalyl chloride in methylene chloride, followed by coupling with hydrazine derivatives . The long alkyl chain (nonyloxy) confers unique solubility and steric properties, distinguishing it from shorter-chain analogs.

Properties

CAS No.

55768-36-0

Molecular Formula

C16H23ClO2

Molecular Weight

282.80 g/mol

IUPAC Name

4-nonoxybenzoyl chloride

InChI

InChI=1S/C16H23ClO2/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3

InChI Key

YGIQRZYCGUKJRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Alkylation of Methyl 4-Hydroxybenzoate

This method involves the nucleophilic substitution of methyl 4-hydroxybenzoate with 1-bromononane under basic conditions. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, with potassium carbonate (K₂CO₃) as the base and potassium iodide (KI) as a catalyst to enhance reactivity.

Reaction conditions :

  • Molar ratio : 1:1 (methyl 4-hydroxybenzoate : 1-bromononane)
  • Temperature : Reflux (80–100°C)
  • Duration : 12–24 hours

Post-alkylation, the methyl ester is hydrolyzed to the carboxylic acid using aqueous potassium hydroxide (KOH) in ethanol, followed by acidification with hydrochloric acid (HCl) to precipitate the product.

Yield : 84–86%
Purity : ≥95% (confirmed by melting point analysis and NMR spectroscopy)

Direct Etherification of 4-Hydroxybenzoic Acid

An alternative approach involves the direct etherification of 4-hydroxybenzoic acid with 1-nonanol under Mitsunobu conditions or using a Dean-Stark trap for azeotropic water removal. However, this method is less favored due to competing side reactions, including self-condensation of the alcohol and incomplete conversion.

Chlorination of 4-(Nonyloxy)benzoic Acid

The conversion of 4-(nonyloxy)benzoic acid to its acyl chloride derivative is achieved through chlorination using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Thionyl Chloride Method

Thionyl chloride is the most widely used reagent due to its cost-effectiveness and high reactivity. The reaction proceeds via the formation of a mixed anhydride intermediate, followed by displacement of the hydroxyl group by chlorine.

Reaction conditions :

  • Molar ratio : 1:2 (acid : SOCl₂)
  • Solvent : Anhydrous dichloromethane (DCM) or toluene
  • Temperature : 0°C to room temperature (20–25°C)
  • Duration : 4–6 hours

Workup : Excess SOCl₂ is removed under reduced pressure, and the crude product is purified via fractional distillation or recrystallization from hexane.

Yield : 78–82%
Purity : ≥98% (confirmed by ¹H NMR and IR spectroscopy)

Oxalyl Chloride Method

Oxalyl chloride offers a milder alternative, particularly for acid-sensitive substrates. The reaction is catalyzed by a catalytic amount of dimethylformamide (DMF), which activates the carbonyl group for nucleophilic attack.

Reaction conditions :

  • Molar ratio : 1:1.5 (acid : (COCl)₂)
  • Solvent : Anhydrous DCM
  • Temperature : 0°C to room temperature
  • Duration : 2–3 hours

Workup : Similar to the SOCl₂ method, with purification via distillation.

Yield : 75–80%

Alternative Synthetic Routes

Benzotrichloride Partial Hydrolysis

Industrial-scale production occasionally employs the partial hydrolysis of benzotrichloride derivatives. However, this method is less relevant for 4-(nonyloxy)-substituted analogs due to challenges in achieving regioselective hydrolysis.

Radical Chlorination

A niche approach involves the radical-initiated chlorination of 4-(nonyloxy)toluene using sulfuryl chloride (SO₂Cl₂) under UV light. This method suffers from poor selectivity and is primarily of academic interest.

Optimization and Challenges

Regioselectivity in Etherification

The alkylation of 4-hydroxybenzoic acid or its esters requires careful control to avoid polysubstitution. Studies demonstrate that bulky alkylating agents (e.g., 1-bromononane) favor mono-substitution at the para position due to steric hindrance. Catalytic systems using phase-transfer catalysts (e.g., tetrabutylammonium bromide) further enhance selectivity.

Purification Strategies

  • Distillation : Effective for removing unreacted SOCl₂ and low-boiling-point byproducts.
  • Recrystallization : Hexane or ethyl acetate/hexane mixtures yield high-purity crystals.
  • Chromatography : Reserved for research-scale purification, with silica gel and 10% ethyl acetate/hexane as the mobile phase.

Analytical Characterization

Key spectroscopic data for benzoyl chloride, 4-(nonyloxy)-:

Technique Data
¹H NMR (CDCl₃) δ 0.88 (t, 3H, CH₃), 1.26–1.45 (m, 12H, CH₂), 4.02 (t, 2H, OCH₂), 7.45–8.05 (m, 4H, Ar-H)
IR (cm⁻¹) 1765 (C=O str.), 1250 (C-O-C asym. str.), 730 (C-Cl str.)
MS (EI) m/z 246.69 [M]⁺, 211 [M-Cl]⁺

Industrial vs. Laboratory-Scale Production

Parameter Industrial Scale Laboratory Scale
Chlorination Reagent Thionyl chloride (cost-effective) Oxalyl chloride (higher purity)
Solvent Toluene Anhydrous DCM
Yield 75–80% 78–82%
Purity Control In-line GC monitoring NMR and IR spectroscopy

Emerging Methodologies

Recent advances focus on solvent-free mechanochemical synthesis and flow chemistry systems to improve efficiency and reduce environmental impact. Preliminary results suggest a 10–15% yield increase using ball-milling techniques for the alkylation step.

Mechanism of Action

The mechanism of action of benzoyl chloride, 4-(nonyloxy)-, primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoyl Chlorides

Substituent Effects on Physical and Chemical Properties

The physicochemical properties of benzoyl chlorides are significantly influenced by the substituent’s chain length, polarity, and steric bulk. Below is a comparative analysis of key analogs:

Compound Molecular Formula Molecular Weight CAS Registry Number Key Properties
4-(Nonyloxy)benzoyl chloride C₁₆H₂₃ClO₂ ~282.8* Not explicitly provided Hydrophobic due to nonyl chain; high steric hindrance; used in liquid crystal synthesis
4-Methoxybenzoyl chloride C₈H₇ClO₂ 170.59 100-07-2 Polar methoxy group; lower boiling point (ΔfH°gas: -62.6 kcal/mol)
4-(Pentyloxy)benzoyl chloride C₁₂H₁₅ClO₂ 226.70 36823-84-4 Intermediate chain length; balanced lipophilicity
4-(2-Thienyl)benzoyl chloride C₁₁H₇ClOS 222.69 181132-70-7 Heterocyclic thienyl group; enhanced π-conjugation for electronic applications

*Estimated based on analog data.

Research Findings and Industrial Relevance

  • Liquid Crystals: N,N’-bis(4-n-nonyloxybenzoyl) hydrazine derivatives exhibit thermotropic liquid crystalline phases, driven by the nonyloxy group’s ability to stabilize ordered structures .
  • Pharmaceutical Intermediates : Shorter-chain analogs like 4-methoxybenzoyl chloride are critical in synthesizing antipsychotic agents (e.g., dopamine D2 receptor ligands) .
  • Electron-Deficient Systems : 4-(2-Thienyl)benzoyl chloride’s thiophene moiety enables its use in conductive polymers and optoelectronic materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.